1-(2-chlorophenyl)-5-phenyl-1H-tetrazole
Description
Historical Evolution of Tetrazole-Based Scaffolds in Medicinal and Material Sciences
The tetrazole ring system emerged as a bioisostere for carboxylic acids in the mid-20th century, driven by its comparable pKa (~4.9) and ability to mimic carboxylate geometry in drug-target interactions. Early synthetic routes relied on stoichiometric azide-nitrile cycloadditions under harsh conditions, often requiring prolonged heating in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For instance, traditional 5-phenyltetrazole synthesis achieved 63–78% yields over 30–36 hours using graphene or zinc oxide nanocomposites.
The advent of recyclable solid acid catalysts marked a paradigm shift. As demonstrated in the 2015 patent CN105481786A, substituting DMF with acidic montmorillonite catalysts enabled 5-phenyltetrazole synthesis at 88% yield within 5 hours under reflux. This innovation addressed waste generation and energy consumption, critical for industrial scalability. Comparative data illustrates the progress (Table 1):
Table 1: Evolution of Tetrazole Synthesis Methodologies
| Catalyst System | Reaction Time (h) | Yield (%) | Temperature (°C) | Source |
|---|---|---|---|---|
| SiO₂-H₂SO₄ | 5 | 88 | 100 | |
| Acid-treated montmorillonite | 5 | 88 | 180 | |
| SA-rGO | 4 | 94 | 120 |
The integration of microwave irradiation and flow chemistry further reduced reaction times to under 1 hour for analogous tetrazoles. These advancements underscore the scaffold’s adaptability to green chemistry principles while maintaining high regioselectivity—a trait leveraged in 1-(2-chlorophenyl)-5-phenyl-1H-tetrazole synthesis.
Strategic Significance of Aryl Substitution Patterns in Tetrazole Reactivity
Aryl substituents on the tetrazole ring profoundly influence electronic distribution, steric accessibility, and supramolecular interactions. Introducing a 2-chlorophenyl group at N₁ induces both inductive (-I) and mesomeric (-M) effects, polarizing the tetrazole π-system and altering nucleophilic attack trajectories. X-ray crystallography of related compounds reveals that ortho-chloro substitution enforces a dihedral angle of 38–42° between the phenyl and tetrazole planes, reducing conjugation but enhancing intermolecular halogen bonding.
Comparative studies between 5-phenyl-1H-tetrazole (C₇H₆N₄) and its 2-chlorophenyl analog highlight substitution-driven property changes (Table 2):
Table 2: Substituent Effects on Tetrazole Properties
| Property | 5-Phenyl-1H-Tetrazole | This compound | Source |
|---|---|---|---|
| Density (g/cm³) | 1.3 ± 0.1 | 1.4 ± 0.1 (estimated) | |
| Melting Point (°C) | 216 (dec.) | >250 (dec., observed) | |
| LogP (calculated) | 2.1 | 3.4 |
The chloro group’s electron-withdrawing nature increases oxidative stability, as evidenced by thermal gravimetric analysis showing decomposition onset at 290°C versus 260°C for the non-chlorinated analog. In medicinal contexts, this substitution enhances blood-brain barrier permeability—a feature exploited in CNS-targeting agents. Catalytically, the 2-chlorophenyl moiety moderates Lewis acidity in metal-organic frameworks (MOFs), enabling selective nitrile activation during cycloadditions.
Synthetic methodologies for introducing aryl groups have evolved from classical Ullmann couplings to palladium-catalyzed C–H functionalization. The Ugi tetrazole reaction, employing isocyanides and trimethylsilyl azide, permits modular assembly of polysubstituted variants like this compound in one pot. Recent work demonstrates that electron-deficient aryl rings accelerate [2+3] cycloaddition kinetics by 1.5–2-fold compared to electron-rich analogs, attributed to enhanced nitrile electrophilicity.
Properties
Molecular Formula |
C13H9ClN4 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9ClN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
LIZNLVCTELPRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-chloro-phenyl)-5-phenyl-1H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, yielding the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-phenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
The position of the chlorine substituent on the phenyl ring significantly influences physicochemical properties. For instance:
- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (): The para-chlorine substitution likely enhances symmetry and crystallinity compared to the ortho-substituted target compound. Para-substituted derivatives often exhibit higher melting points due to efficient packing in the crystal lattice.
- This positional effect may also alter electronic properties, such as dipole moments and resonance stabilization .
Substituent Type at the 1-Position
Variations at the 1-position modulate steric and electronic effects:
- Benzyl derivatives may exhibit different pharmacokinetic profiles due to enhanced lipophilicity.
- 1-(1,2-Dichlorovinyl)-5-phenyl-1H-tetrazole (): The dichlorovinyl group introduces sp² hybridization and electron-withdrawing effects, which could enhance electrophilic reactivity compared to the aromatic chlorophenyl group .
Substituent at the 5-Position
The 5-position substituent dictates electronic and steric properties:
- 5-Methyl-1-aryltetrazoles (): Methyl groups are less electron-withdrawing than phenyl, reducing conjugation with the tetrazole ring. This may decrease thermal stability but improve solubility in nonpolar solvents.
- 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (): The thioether and hydroxyl groups introduce hydrogen-bonding capacity and polarity, contrasting with the purely aromatic 5-phenyl group in the target compound .
Functional Group Modifications
Additional functional groups alter reactivity and applications:
- 5-Amino-1-phenyltetrazole (): The amino group at the 5-position enables participation in hydrogen bonding and coordination chemistry, differing from the phenyl group’s role in π-π stacking interactions.
Data Tables
Table 1. Comparative Physicochemical Properties
Research Findings
- Steric Effects : Ortho-substituted chlorophenyl derivatives (e.g., the target compound) exhibit lower solubility in polar solvents compared to para-substituted analogs due to steric hindrance .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) at the 1-position enhance the tetrazole ring’s acidity, influencing coordination chemistry and reactivity .
- Biological Relevance : Methoxy and thioether substituents (e.g., in and ) improve anti-inflammatory and antimicrobial activities, suggesting that functional group tuning could optimize the target compound’s bioactivity .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-chlorophenyl)-5-phenyl-1H-tetrazole?
A widely used approach involves heterogeneously catalyzed reactions under controlled conditions. For example, substituted tetrazole derivatives can be synthesized by reacting chlorobenzyl-oxy-phenyl-ethyl-thiol precursors with substituted chlorobenzoyl chlorides in PEG-400 media at 70–80°C, using Bleaching Earth Clay (pH 12.5) as a catalyst. The reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Alternative methods include nucleophilic substitution reactions, such as the reaction of 5-phenyl-1H-tetrazole with trichloroethylene in DMSO/KOH at 40°C, yielding dichlorovinyl-tetrazole derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization typically involves a combination of spectroscopic techniques:
- IR spectroscopy : Identifies functional groups like C-Cl (stretching at ~750 cm⁻¹) and tetrazole ring vibrations (C-N at ~1600 cm⁻¹) .
- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and tetrazole protons (δ 8.5–9.0 ppm) are critical for confirming substitution patterns .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly when isomers are possible .
Q. What are the critical reaction parameters for optimizing the synthesis of this compound?
Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., Bleaching Earth Clay) influence reaction rates and regioselectivity .
- Solvent system : Polar aprotic solvents like DMSO enhance nucleophilicity, while PEG-400 improves solubility and reduces side reactions .
- Temperature : Reactions often require precise control (e.g., 70–80°C for acylations, 40°C for dichlorovinyl derivatives) to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrazole derivatives?
Contradictions may arise from differences in substituent positions or assay conditions. For example:
- Antimicrobial activity : Substituents like fluorophenyl or dichlorophenyl groups in analogous compounds show varied MIC values against Staphylococcus aureus due to steric and electronic effects .
- Methodological standardization : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .
- Computational validation : Molecular docking studies can predict binding affinities to targets like DNA gyrase, reconciling discrepancies between in vitro and in silico data .
Q. What strategies are recommended for analyzing reaction byproducts or regiochemical isomers in tetrazole synthesis?
- Chromatographic separation : Column chromatography with ethyl acetate/hexane (1:9) effectively isolates isomers like (E)- and (Z)-dichlorovinyl-tetrazoles .
- NMR titration experiments : ¹H-¹H NOESY or COSY spectra can distinguish between 1- and 2-substituted tetrazoles based on spatial correlations .
- Mass spectrometry : High-resolution MS (HRMS) identifies byproducts via exact mass matching, such as chlorinated intermediates or dimerization products .
Q. How can researchers design experiments to study the stability of this compound under varying conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-vis radiation and track photodegradation products using LC-MS .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Solvent recovery : PEG-400’s high boiling point complicates solvent recycling; alternative solvents like acetonitrile may be explored .
- Catalyst reusability : Bleaching Earth Clay loses activity after cycles; immobilizing catalysts on silica improves recyclability .
- Purification bottlenecks : Replace recrystallization with continuous crystallization systems to enhance throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
